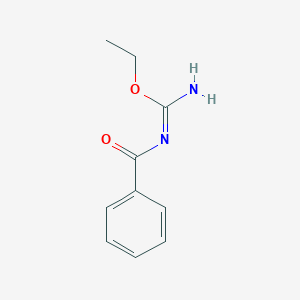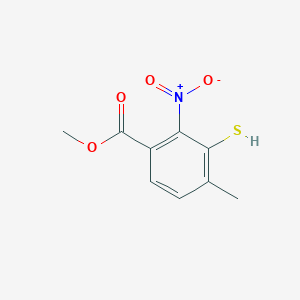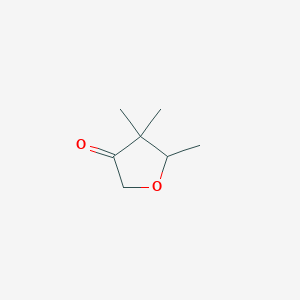![molecular formula C15H19NO B14526033 2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 62297-22-7](/img/structure/B14526033.png)
2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes an ethylamino group, a methyl group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of automated systems to control temperature, pressure, and the addition of reagents. The purification process often involves techniques such as crystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays or as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, altering their activity, and affecting downstream biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and ethylamino-substituted molecules. Examples include:
- 2-(Ethylamino)ethanol
- 4-Methylbiphenyl
- 5,6-Dihydro[1,1’-biphenyl]-3(4H)-one
Uniqueness
What sets 2-(Ethylamino)-4’-methyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one apart is its specific combination of functional groups and its biphenyl core.
Properties
CAS No. |
62297-22-7 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(ethylamino)-3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-3-16-15-13(5-4-6-14(15)17)12-9-7-11(2)8-10-12/h7-10,16H,3-6H2,1-2H3 |
InChI Key |
BTQDMNUGAJGNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(CCCC1=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminophenyl)ethyl]-3-hydroxy-4-methoxy-N-methylbenzamide](/img/structure/B14525955.png)
![N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14525962.png)
![2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14525969.png)

![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)






![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
